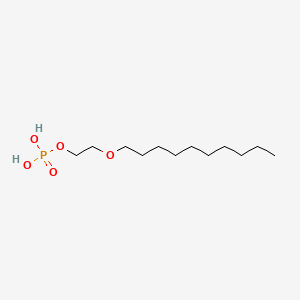
2-(Decyloxy)ethyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Decyloxy)ethyl dihydrogen phosphate is an organic compound with the molecular formula C12H27O5P. It is a phosphate ester, which means it contains a phosphate group bonded to an organic molecule. This compound is known for its surfactant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Decyloxy)ethyl dihydrogen phosphate typically involves the reaction of decyl alcohol with ethylene oxide to form 2-(Decyloxy)ethanol. This intermediate is then reacted with phosphorus oxychloride (POCl3) to yield this compound. The reaction conditions usually require a controlled temperature and the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Decyloxy)ethyl dihydrogen phosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of decyl alcohol and phosphoric acid.
Esterification: It can react with alcohols to form different phosphate esters.
Oxidation and Reduction: While the compound itself is relatively stable, it can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water and an acid or base catalyst.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Decyl alcohol and phosphoric acid.
Esterification: Various phosphate esters depending on the alcohol used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Applications De Recherche Scientifique
2-(Decyloxy)ethyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media as a source of phosphate and to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mécanisme D'action
The mechanism of action of 2-(Decyloxy)ethyl dihydrogen phosphate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between different phases. This property is particularly useful in emulsification processes, where it helps in stabilizing emulsions by reducing the interfacial tension between oil and water phases.
Molecular Targets and Pathways:
Cell Membranes: Enhances permeability by interacting with lipid bilayers.
Enzymatic Reactions: Can act as a co-factor in certain enzymatic reactions involving phosphate groups.
Comparaison Avec Des Composés Similaires
2-(Tridecyloxy)ethyl dihydrogen phosphate: Similar structure but with a longer alkyl chain.
Ethyl dihydrogen phosphate: A simpler phosphate ester with a shorter alkyl chain.
Uniqueness: 2-(Decyloxy)ethyl dihydrogen phosphate is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications.
Propriétés
Numéro CAS |
136830-06-3 |
|---|---|
Formule moléculaire |
C12H27O5P |
Poids moléculaire |
282.31 g/mol |
Nom IUPAC |
2-decoxyethyl dihydrogen phosphate |
InChI |
InChI=1S/C12H27O5P/c1-2-3-4-5-6-7-8-9-10-16-11-12-17-18(13,14)15/h2-12H2,1H3,(H2,13,14,15) |
Clé InChI |
PMYUFCGBHZHZNW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOCCOP(=O)(O)O |
Numéros CAS associés |
9004-80-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


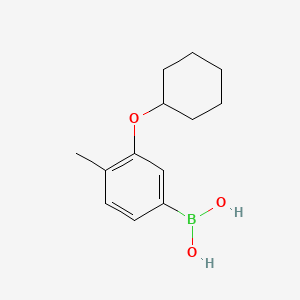
![Ethyl 7-{[1,1'-biphenyl]-3-YL}-4,7-dioxoheptanoate](/img/structure/B14771698.png)
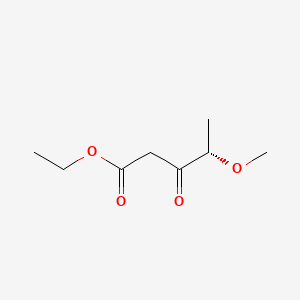


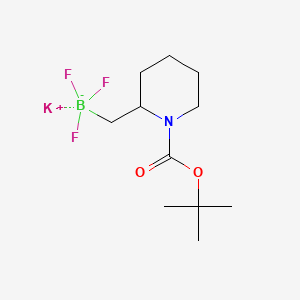
![(S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B14771737.png)

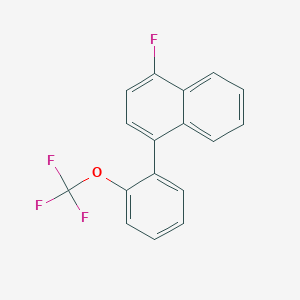
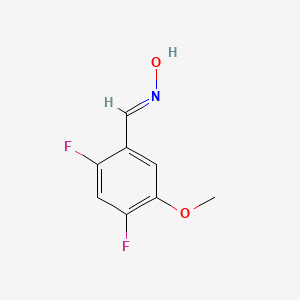
![3-[[6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]propanamide](/img/structure/B14771750.png)
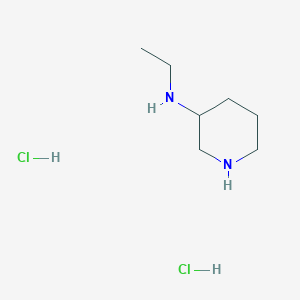
![ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B14771755.png)
![(1S,3aS,3bS)-1-hydroxy-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B14771767.png)
